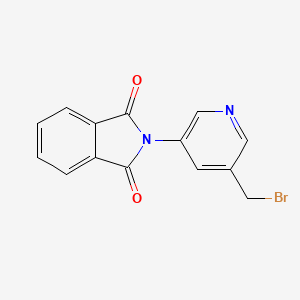

2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione

Overview

Description

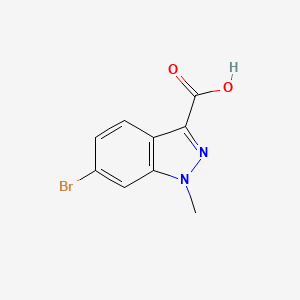

2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione is a compound that belongs to the family of isoindolines . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . The compound has a molecular formula of C14H9BrN2O2 .

Synthesis Analysis

Isoindolines and their derivatives can be synthesized using simple heating and relatively quick solventless reactions . A green synthesis technique has been developed for isoindolines/dioxoisoindolines . These compounds are derived from analogs of important biogenic amines .Molecular Structure Analysis

The molecular structure of 2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione consists of a bromomethyl group attached to a pyridin-3-yl group, which is further attached to an isoindoline-1,3-dione group . The average mass of the compound is 317.138 Da .Physical And Chemical Properties Analysis

The compound has a molecular formula of C14H9BrN2O2 and an average mass of 317.138 Da . The density is predicted to be 1.794±0.06 g/cm3 .Scientific Research Applications

Organic Synthesis Intermediates

Isoindoline-1,3-dione derivatives, including “2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione”, are often used as intermediates in organic synthesis. They can be utilized to create a variety of complex molecules for pharmaceuticals and agrochemicals due to their reactive bromomethyl group which can undergo further chemical transformations .

OLED Material Development

Compounds similar to “3-Bromomethyl-5-phthalimido-pyridine” have been used in the development of organic light-emitting diode (OLED) materials. Their structural features contribute to good solubility, morphological, electrochemical, and thermal stability, which are essential for high-performance OLEDs .

Biological Activity Studies

Isoindoline derivatives exhibit a wide array of biological activities. They serve as valuable tools in life sciences research for studying various biological processes and could potentially be used in the development of new drugs .

Apoptosis Induction in Cancer Research

Specific isoindoline-1,3-dione derivatives have been evaluated for their ability to induce apoptosis and necrosis in cancer cells, such as Raji cells. This suggests potential applications in cancer research and therapy .

Boronate Complex Synthesis

The bromomethyl group present in these compounds can react with boronic acids or boronates to form boronate complexes, which have applications in catalysis and material science .

Life Science Research Reagents

As mentioned in one of the search results, these compounds are useful organic compounds for life science-related research and are available as reagents for various studies .

Safety and Hazards

While handling and processing this compound, general laboratory safety standards should be followed, including wearing appropriate personal protective equipment (such as lab gloves, safety glasses, etc.), avoiding skin contact, and avoiding inhalation of aerosols . In silico analysis suggests that there was evidence of three kinds of toxicity for the isoindoline-1,3-dione compounds .

Future Directions

Isoindolines are the focus of much research due to their presence in a wide array of bioactive molecules . They have also proven to be important intermediates for the synthesis of new drugs with different applications . Therefore, future research could focus on developing new synthesis techniques and exploring the potential applications of these compounds in various fields, such as medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of 2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione, also known as 3-Bromomethyl-5-phthalimido-pyridine, are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.

Mode of Action

The compound interacts with the dopamine receptors by binding to the allosteric sites of these receptors . This interaction can modulate the receptor’s activity, leading to changes in the signal transduction pathways associated with these receptors.

Biochemical Pathways

The affected pathways primarily involve the dopaminergic signaling pathway . The binding of the compound to the dopamine receptors can influence the downstream effects of this pathway, potentially affecting mood, reward mechanisms, and motor control .

Result of Action

properties

IUPAC Name |

2-[5-(bromomethyl)pyridin-3-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O2/c15-6-9-5-10(8-16-7-9)17-13(18)11-3-1-2-4-12(11)14(17)19/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURVTBUTMQTNFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CN=CC(=C3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

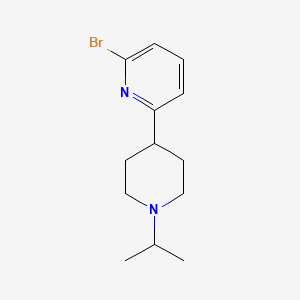

![[2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B1376811.png)

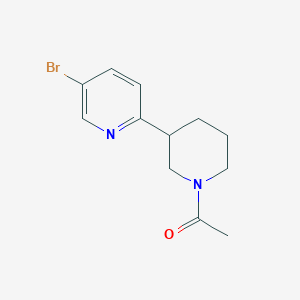

![1-[3-(6-Bromopyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1376818.png)

![5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid](/img/structure/B1376830.png)